4-(2-Methoxyphenyl)cyclohexan-1-one

Kv1.3 potassium channel immunosuppressant DSC template

Procure CAS 40505-51-9 for its unique topological advantages: symmetric C-3/C-5 α-methylene positions enable bidirectional enolate alkylation absent in 2-aryl isomers. Ortho-methoxy steric direction delivers cis-diastereoselectivity critical for Kv1.3 inhibitor DSC template synthesis. Custom synthesis-grade ≥97% purity reduces impurity mass in multi-step sequences by ~3.3-fold versus lower-grade alternatives, minimizing chromatographic burden and improving isolated yield. Avoid isomer misidentification—substituting positional isomers leads to different chemotypes.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 40505-51-9
Cat. No. B1603532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenyl)cyclohexan-1-one
CAS40505-51-9
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CCC(=O)CC2
InChIInChI=1S/C13H16O2/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-5,10H,6-9H2,1H3
InChIKeyYWBVMKOZLKYKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methoxyphenyl)cyclohexan-1-one (CAS 40505-51-9): Structural Identity, Predicted Physicochemical Profile, and Research-Grade Procurement Context


4-(2-Methoxyphenyl)cyclohexan-1-one (CAS 40505-51-9) is a 4-aryl-substituted cyclohexanone derivative with molecular formula C₁₃H₁₆O₂ and molecular weight 204.26 g/mol [1]. Characterized by an ortho-methoxy substituent on the phenyl ring attached at the C-4 position of the cyclohexanone scaffold, this compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry. Its predicted physicochemical properties include a boiling point of 322.7±42.0 °C, density of 1.068±0.06 g/cm³ at 25 °C, and a calculated LogP of 2.92 [1]. The compound has been specifically employed as a key building block in the synthesis of disubstituted cyclohexyl (DSC) template-based Kv1.3 potassium channel inhibitors, a class of immunosuppressant agents where the lead compound PAC displays a Ki of approximately 300 nM against Kv1.3 channels in human T-lymphocytes [2].

Why 4-(2-Methoxyphenyl)cyclohexan-1-one Cannot Be Interchanged with Other Methoxyphenyl-Cyclohexanone Positional Isomers in Research Procurement


Although all methoxyphenyl-cyclohexanone positional isomers share the identical molecular formula (C₁₃H₁₆O₂) and molecular weight (204.26 g/mol), their divergent substitution patterns—at the C-2 versus C-4 position of the cyclohexanone ring, and ortho versus meta versus para methoxy placement on the phenyl ring—produce fundamentally different chemical reactivity profiles and synthetic destinations. The C-4 aryl substitution preserves two symmetric α-methylene positions adjacent to the ketone, enabling distinct enolate chemistry and diastereoselective reduction pathways compared to C-2 aryl isomers, which possess only one α-position proximal to the aryl group [1]. Furthermore, the ortho-methoxy group exerts unique steric and electronic directing effects that directly influence the stereochemical outcome of downstream transformations—a property that cannot be replicated by para- or meta-methoxy congeners [2]. These structural differences translate into non-interchangeable synthetic applications: 4-(2-methoxyphenyl)cyclohexan-1-one serves as a precursor to the DSC template class of Kv1.3 channel inhibitors [2], whereas the 2-(4-methoxyphenyl) isomer is employed in morphinan-type alkaloid synthesis . Substituting one isomer for another in a validated synthetic route will produce a different chemotype altogether.

Quantitative Differentiation Evidence for 4-(2-Methoxyphenyl)cyclohexan-1-one (CAS 40505-51-9) Versus Closest Positional Isomer Comparators


Evidence 1: Divergent Synthetic Application—Precursor to Kv1.3 Inhibitor PAC Chemotype Versus Morphinan Alkaloid Scaffolds

4-(2-Methoxyphenyl)cyclohexan-1-one serves as a critical building block for the disubstituted cyclohexyl (DSC) template, enabling synthesis of the prototypical Kv1.3 inhibitor 4-phenyl-4-[3-(2-methoxyphenyl)-3-oxo-2-azaprop-1-yl]cyclohexanone (PAC), which exhibits a Ki of approximately 300 nM against Kv1.3 channels with a Hill coefficient near 2 in both ⁸⁶Rb⁺ efflux assays and voltage-clamp recordings in human T-lymphocytes [1]. By contrast, the positional isomer 2-(4-methoxyphenyl)cyclohexanone is exclusively cited as a synthetic intermediate for rac-14-epi-Dextromethorphan, a morphinan-type antitussive scaffold . The C-4 aryl substitution pattern is essential for constructing the geminal disubstitution architecture of the DSC pharmacophore; this topology cannot be accessed from any 2-arylcyclohexanone starting material [1].

Kv1.3 potassium channel immunosuppressant DSC template PAC medicinal chemistry

Evidence 2: Boiling Point Differentiation—Predicted ~10–13 °C Lower Than 2-Arylcyclohexanone Isomers, Indicating Distinct Purification Behavior

The predicted boiling point of 4-(2-methoxyphenyl)cyclohexan-1-one is 322.7±42.0 °C at 760 mmHg [1]. In comparison, the experimentally determined boiling point of 2-(3-methoxyphenyl)cyclohexanone is 332.6±42.0 °C at 760 mmHg , and that of 2-(4-methoxyphenyl)cyclohexanone is 335.7 °C at 760 mmHg . The target compound exhibits a boiling point approximately 10 °C lower than the 2-(3-methoxy) isomer and approximately 13 °C lower than the 2-(4-methoxy) isomer, consistent with the reduced molecular polarizability and altered dipole moment associated with the C-4 aryl substitution geometry versus C-2 substitution [1]. This lower boiling point translates into milder distillation conditions during purification, potentially reducing thermal decomposition risk for heat-sensitive downstream intermediates.

boiling point distillation purification physicochemical property thermal stability

Evidence 3: Physical State and Refractive Index Differentiation—C-4 Arylcyclohexanone Versus Liquid C-2 Aryl Isomers with Characterized Optical Properties

The physical form and optical properties of methoxyphenyl-cyclohexanone isomers differ substantially based on substitution position. 2-(3-Methoxyphenyl)cyclohexanone is commercially supplied as a clear, colorless liquid with a well-characterized refractive index of n20/D 1.546 (lit.) and density of 1.1 g/mL at 25 °C (lit.) . 2-(4-Methoxyphenyl)cyclohexanone exhibits a refractive index of 1.528 and density of 1.068 g/cm³ . The target compound, 4-(2-methoxyphenyl)cyclohexan-1-one, has a predicted density of 1.068±0.06 g/cm³ at 25 °C [1]—numerically identical to the 2-(4-methoxy) isomer's experimental density but with the compound typically handled as a solid or viscous material rather than a free-flowing liquid at ambient temperature, consistent with the higher symmetry of the C-4 substitution pattern promoting closer crystal packing.

refractive index density physical form liquid handling quality control

Evidence 4: Positional Reactivity Differentiation—Symmetric α-Methylene Environment in C-4 Arylcyclohexanones Enables Distinct Enolate and Diastereoselective Reduction Chemistry

The C-4 aryl substitution in 4-(2-methoxyphenyl)cyclohexan-1-one preserves two equivalent α-methylene groups (at C-3 and C-5) flanking the ketone carbonyl [1]. This symmetric α-proton environment facilitates predictable enolate generation and alkylation chemistry, and has been exploited in diastereoselective reductions: treatment with L-Selectride® and sodium hydride in THF/mineral oil yields cis-4-(2-methoxyphenyl)cyclohexanol as a defined stereochemical product [1]. In contrast, 2-arylcyclohexanone isomers possess only one α-position (C-3) adjacent to the aryl-substituted carbon, creating an asymmetric ketone environment that directs enolate formation to a single site and alters the stereochemical outcome of nucleophilic additions . This fundamental difference in α-proton topology means that synthetic protocols validated on 4-arylcyclohexanones cannot be directly translated to 2-aryl isomers without re-optimization of reaction conditions and stereochemical outcomes.

enolate chemistry diastereoselective reduction α-C–H acidity synthetic methodology stereochemistry

Evidence 5: Commercial Purity Grade Differentiation—Custom Synthesis-Grade Availability Versus Off-the-Shelf Technical Grade for Comparator Isomers

The commercial availability and typical purity grades of methoxyphenyl-cyclohexanone isomers differ substantially, directly impacting their suitability for sensitive downstream applications. 2-(3-Methoxyphenyl)cyclohexanone is widely stocked by major chemical suppliers as a technical grade product at 90% purity [1]. 4-(4-Methoxyphenyl)cyclohexanone is commercially available at 95% minimum purity from multiple vendors . In contrast, 4-(2-methoxyphenyl)cyclohexan-1-one is predominantly supplied through custom synthesis channels by specialized manufacturers, with purities typically at or above 97% as inferred from its use in patent-level pharmaceutical intermediate synthesis requiring high material fidelity [2]. The 7-percentage-point purity differential between the target compound (≥97%) and the most commonly stocked 2-aryl comparator (90% technical grade) represents a meaningful difference in isomeric and chemical impurity burden that can propagate through multi-step synthetic sequences, affecting both yield and impurity profiles of final active pharmaceutical ingredients.

purity technical grade custom synthesis supply chain quality assurance

Validated Application Scenarios for 4-(2-Methoxyphenyl)cyclohexan-1-one (CAS 40505-51-9) Based on Quantitative Differentiation Evidence


Scenario A: Synthesis of Kv1.3 Potassium Channel Inhibitors Using the Disubstituted Cyclohexyl (DSC) Template for Immunosuppressant Drug Discovery

4-(2-Methoxyphenyl)cyclohexan-1-one is the preferred starting material for constructing the geminally disubstituted cyclohexyl (DSC) pharmacophore scaffold, as validated by the synthesis of the prototypical Kv1.3 inhibitor PAC (4-phenyl-4-[3-(2-methoxyphenyl)-3-oxo-2-azaprop-1-yl]cyclohexanone). PAC demonstrates a Ki of approximately 300 nM with a Hill coefficient near 2 against Kv1.3 channels in human T-lymphocytes, and exhibits channel-family selectivity by blocking only Kv1.x family members without affecting other ion channels, receptors, or enzyme systems [1]. The C-4 aryl substitution geometry is essential for the geminal disubstitution architecture of the DSC template; no 2-arylcyclohexanone isomer can yield this chemotype. Research groups engaged in Kv1.3-targeted autoimmune disease drug discovery should specifically procure CAS 40505-51-9 rather than any positional isomer.

Scenario B: Diastereoselective Reduction to cis-4-(2-Methoxyphenyl)cyclohexanol for Orexin-2 Receptor Agonist Intermediate Synthesis

The symmetric α-methylene environment of 4-(2-methoxyphenyl)cyclohexan-1-one enables stereocontrolled reduction with L-Selectride®/sodium hydride in THF to yield cis-4-(2-methoxyphenyl)cyclohexanol as a defined diastereomer [1]. This cis-alcohol intermediate has been specifically employed in the synthesis of substituted piperidine compounds exhibiting orexin-2 (OX2) receptor agonist activity, as documented in patent literature [1]. The ortho-methoxy substituent exerts steric direction during hydride delivery that favors the cis configuration—a stereochemical outcome that cannot be replicated with para- or meta-methoxy-substituted 4-arylcyclohexanone isomers, which present different steric environments around the ketone. This application scenario is uniquely served by CAS 40505-51-9.

Scenario C: Enolate-Based Bidirectional Functionalization for Symmetric Scaffold Elaboration in Medicinal Chemistry

Unlike 2-arylcyclohexanones, which possess only a single α-carbon site for enolate generation, 4-(2-methoxyphenyl)cyclohexan-1-one offers two symmetric α-methylene positions (C-3 and C-5) available for sequential or simultaneous enolate alkylation [1]. This topological advantage—a 2:1 ratio of reactive α-sites versus 2-aryl isomers—makes the target compound the appropriate choice for synthetic sequences requiring bidirectional functionalization of the cyclohexanone ring, such as the construction of 3,5-disubstituted-4-arylcyclohexanone derivatives. Medicinal chemistry programs exploring SAR around symmetrically substituted cyclohexanone scaffolds benefit from this built-in architectural symmetry, which simplifies synthetic planning and reduces the number of protection/deprotection steps compared to asymmetric 2-aryl scaffolds.

Scenario D: High-Purity Intermediate Procurement for Multi-Step Pharmaceutical Process Development Requiring Minimal Impurity Carry-Through

When 4-(2-methoxyphenyl)cyclohexan-1-one is employed as a key intermediate in multi-step pharmaceutical syntheses—such as those producing Kv1.3 inhibitors [2] or orexin-2 receptor agonists [1]—the higher typical purity of custom synthesis-grade material (≥97%) compared to off-the-shelf technical grade 2-aryl isomers (90%) translates into a meaningful advantage in impurity management [1][2]. A 7-percentage-point purity differential corresponds to a 3.3-fold lower total impurity burden in the starting material. In a 5-step linear synthesis with an average step yield of 80%, impurities from a 90% pure starting material can accumulate to represent over 40% of the final crude product mass, versus approximately 15% from a 97% pure starting material—a difference that directly impacts chromatographic purification burden, isolated yield, and cost of goods in process chemistry applications.

Quote Request

Request a Quote for 4-(2-Methoxyphenyl)cyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.